

An In-depth Technical Guide to 4-(Cyclohexyloxy)aniline: Nomenclature, Synthesis, and Applications

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Compound of Interest

Compound Name: 4-(Cyclohexyloxy)aniline

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For Researchers, Scientists, and Drug Development Professionals

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Abstract: 4-(Cyclohexyloxy)aniline is a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synonyms and alternative names, detailed chemical properties, and established synthetic protocols. Furthermore, it explores the compound's role as a key building block in the development of therapeutic agents, particularly kinase inhibitors, and discusses its broader industrial applications. Safety, handling, and spectroscopic data are also presented to provide a complete resource for laboratory and developmental use.

Chemical Identity: Synonyms and Nomenclature

4-(Cyclohexyloxy)aniline is systematically known by its IUPAC name, 4-(cyclohexyloxy)aniline^[1]. However, in commercial and research contexts, a variety of synonyms and alternative names are frequently encountered. A comprehensive understanding of this nomenclature is crucial for effective literature searching and chemical sourcing.

The most common synonyms for 4-(Cyclohexyloxy)aniline include:

- 4-Cyclohexyloxy-phenylamine[2]
- Benzenamine, 4-(cyclohexyloxy)-[2]
- 4-cyclohexyloxyaniline[2]
- 4-cyclohexyloxyphenylamine[2]
- 4-(cyclohexyloxy)benzenamine[2]
- (4-cyclohexyloxy-phenyl)-amine[2]
- [4-(cyclohexoxy)phenyl]amine[3]
- 4-cyclohexyloxyanilin[3]

For its hydrochloride salt, the name **4-(Cyclohexyloxy)aniline** hydrochloride is used.

Table 1: Chemical Identifiers and Properties

Identifier/Property	Value	Reference
IUPAC Name	4-(cyclohexyloxy)aniline	[1]
CAS Number	39905-48-1	[2]
Molecular Formula	C ₁₂ H ₁₇ NO	[2]
Molecular Weight	191.27 g/mol	[2]
Appearance	Liquid	[2]
InChI	InChI=1S/C12H17NO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5,13H2	[2]
InChIKey	SNTDJOBXSWWDSN-UHFFFAOYSA-N	[2]
SMILES	<chem>NC1=CC=C(OC2CCCCC2)C=C1</chem>	[3]
Purity (typical)	97-98%	[1][2]

Synthesis of 4-(Cyclohexyloxy)aniline: Methodologies and Mechanistic Insights

The synthesis of **4-(Cyclohexyloxy)aniline** can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Two prevalent and effective strategies are the Williamson ether synthesis followed by nitro group reduction, and the Buchwald-Hartwig amination.

Williamson Ether Synthesis and Subsequent Reduction

This classical and reliable two-step approach first establishes the ether linkage, followed by the formation of the aniline moiety.

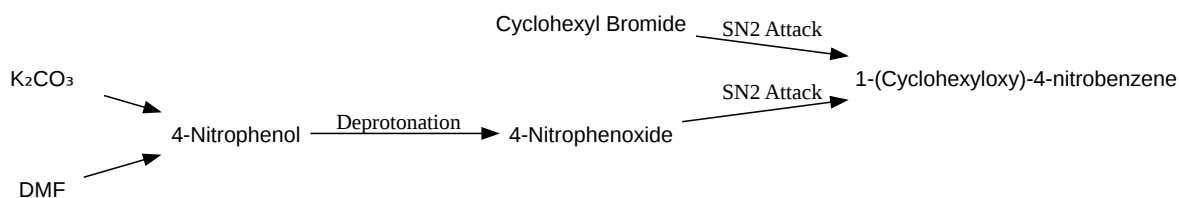
Step 1: Williamson Ether Synthesis of 1-(Cyclohexyloxy)-4-nitrobenzene

This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Reactants: 4-Nitrophenol and a cyclohexyl halide (e.g., cyclohexyl bromide).
- Base: A strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the phenol, forming the nucleophilic phenoxide.
- Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically employed to facilitate the SN2 reaction.

Experimental Protocol: Synthesis of 1-(Cyclohexyloxy)-4-nitrobenzene

- To a solution of 4-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add cyclohexyl bromide (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction to 80-90 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
- After completion, cool the reaction to room temperature and pour it into ice-water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 1-(cyclohexyloxy)-4-nitrobenzene.



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Caption: Williamson Ether Synthesis of 1-(Cyclohexyloxy)-4-nitrobenzene.

Step 2: Reduction of the Nitro Group

The nitro group of 1-(cyclohexyloxy)-4-nitrobenzene is then reduced to the primary amine to yield the final product.

- Reducing Agents: Common methods include catalytic hydrogenation (e.g., H_2 gas with a palladium on carbon catalyst) or chemical reduction using metals in acidic media (e.g., tin(II) chloride in ethanol, or iron in acetic acid).

Experimental Protocol: Reduction to **4-(Cyclohexyloxy)aniline**

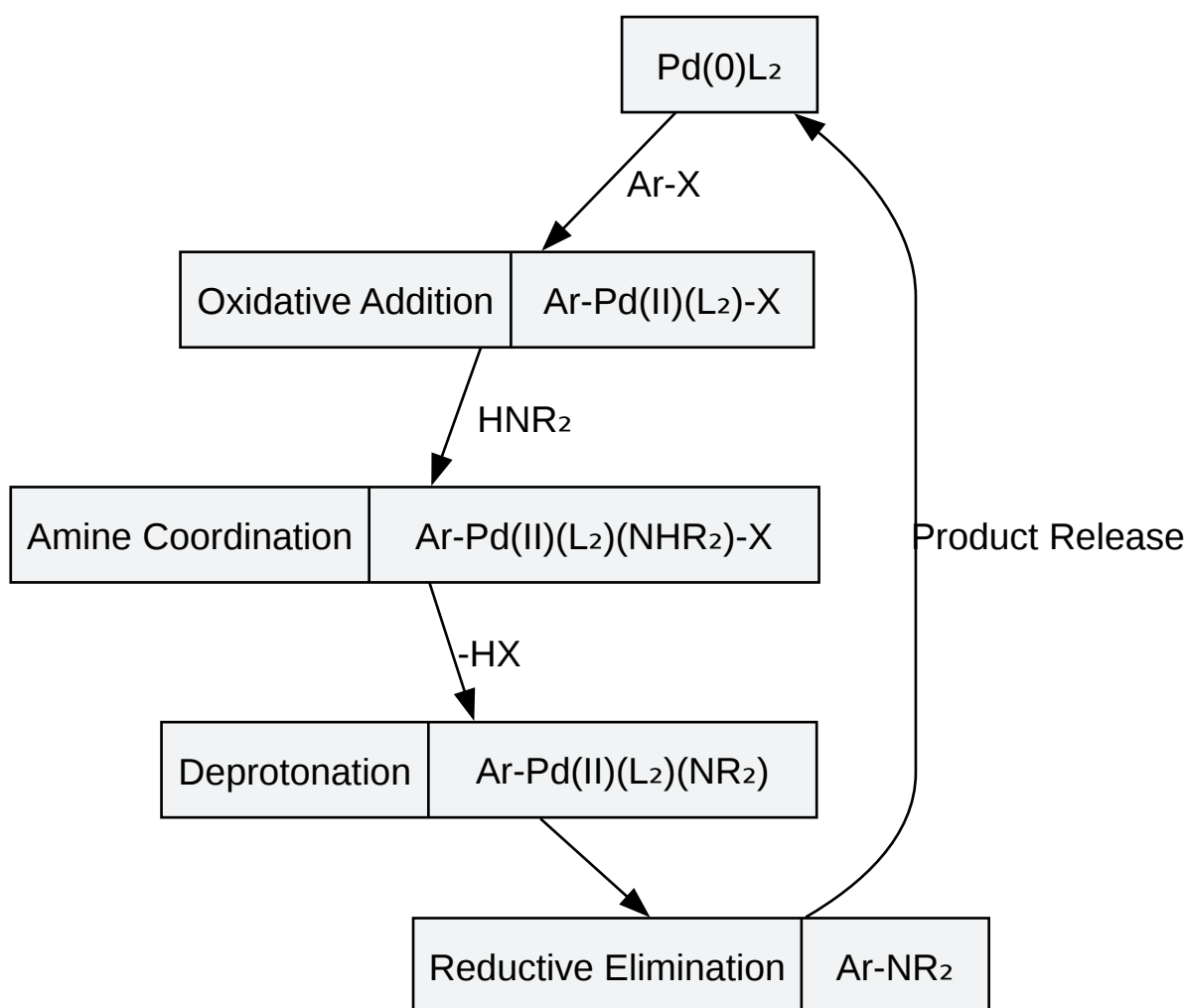
- Dissolve 1-(cyclohexyloxy)-4-nitrobenzene (1.0 eq) in ethanol.
- Add tin(II) chloride dihydrate (3.0 eq) to the solution.
- Reflux the mixture for several hours, monitoring the reaction progress by TLC.
- Once the reaction is complete, cool to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

- Purify the residue by column chromatography to obtain **4-(cyclohexyloxy)aniline**.

Buchwald-Hartwig Amination

This modern and powerful palladium-catalyzed cross-coupling reaction allows for the direct formation of the C-N bond.^{[1][9][10][11][12]} It offers high functional group tolerance and can be more efficient for certain substrates.

- Reactants: 4-Bromo- or 4-chloro(cyclohexyloxy)benzene and an ammonia equivalent (e.g., benzophenone imine followed by hydrolysis).
- Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos) are essential for the catalytic cycle.
- Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required.
- Solvent: Anhydrous toluene or dioxane are common solvents.



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Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Spectroscopic Characterization

Accurate characterization of **4-(Cyclohexyloxy)aniline** is essential for quality control and reaction monitoring. The following are expected spectroscopic data:

- ^1H NMR: Signals corresponding to the aromatic protons will appear in the range of δ 6.5-7.0 ppm. The protons of the cyclohexyl group will be observed as multiplets in the upfield region (δ 1.2-2.0 ppm), and the methine proton adjacent to the oxygen will be a multiplet around δ 4.1-4.3 ppm. The amine protons will present as a broad singlet.

- ^{13}C NMR: Aromatic carbons will resonate between δ 115-150 ppm. The cyclohexyl carbons will appear in the δ 24-32 ppm range, with the carbon attached to the oxygen resonating further downfield around δ 75 ppm.
- IR Spectroscopy: Characteristic peaks for the N-H stretch of the primary amine will be observed around $3350\text{-}3450\text{ cm}^{-1}$ (typically a doublet). C-N stretching will be visible around $1250\text{-}1350\text{ cm}^{-1}$. The C-O-C ether linkage will show a strong absorption in the $1000\text{-}1300\text{ cm}^{-1}$ region.
- Mass Spectrometry: The molecular ion peak ($[\text{M}]^+$) would be expected at $m/z = 191.13$.

Applications in Drug Discovery and Materials Science

Aniline and its derivatives are privileged scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets.^[13] The **4-(cyclohexyloxy)aniline** moiety offers a combination of a hydrogen bond donor/acceptor group (the aniline) and a lipophilic, conformationally flexible group (the cyclohexyloxy tail), which can be advantageous for tuning pharmacokinetic and pharmacodynamic properties.

Kinase Inhibitors

A significant application of aniline derivatives is in the development of kinase inhibitors for cancer therapy.^{[14][15]} The aniline nitrogen can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP. The 4-substituent, in this case, the cyclohexyloxy group, can occupy a hydrophobic pocket in the kinase active site, enhancing potency and selectivity. Derivatives of 4-anilinoquinazolines and 4-anilinopyrimidines have shown potent inhibitory activity against kinases such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase.^{[16][17]}

Broader Industrial Applications

Beyond pharmaceuticals, **4-(cyclohexyloxy)aniline** and related compounds serve as important intermediates in other industries:

- Dyes and Pigments: The aniline core is a fundamental component of many synthetic dyes.

- **Polymers and Resins:** It can be incorporated into high-performance polymers to enhance thermal stability and mechanical properties.
- **Corrosion Inhibitors and Lubricant Additives:** The amine functionality can interact with metal surfaces, providing a protective layer against corrosion.

Safety and Handling

While a specific safety data sheet for **4-(Cyclohexyloxy)aniline** is not readily available, the handling precautions should be based on those for aniline and its derivatives. Aniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye damage and skin sensitization.^{[2][4][9]} It is also suspected of causing genetic defects and cancer.^{[2][4][9]}

Table 2: General Safety and Handling Recommendations

Precaution	Details
Personal Protective Equipment (PPE)	Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.
Handling	Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
First Aid (General)	Skin Contact: Immediately wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.

Conclusion

4-(Cyclohexyloxy)aniline is a valuable and versatile chemical intermediate with a well-defined profile of synonyms and chemical properties. Its synthesis is accessible through established and modern organic chemistry methodologies, including the Williamson ether synthesis and Buchwald-Hartwig amination. The unique combination of its structural features makes it a particularly attractive building block in drug discovery, especially for the development of kinase inhibitors. Adherence to strict safety protocols is paramount when handling this and related aniline derivatives. This guide provides a foundational resource for researchers and professionals working with this important compound.

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